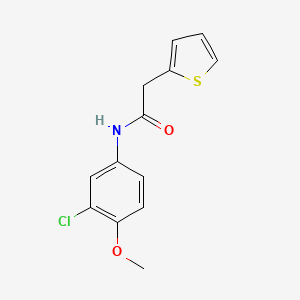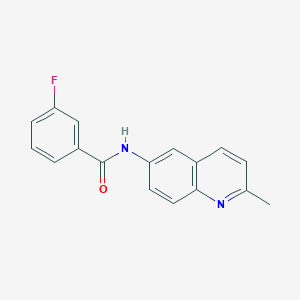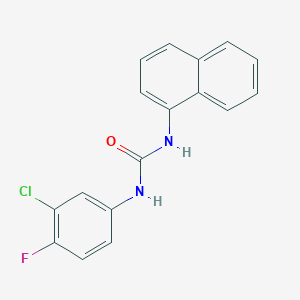![molecular formula C19H20N2O3S B5651482 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5651482.png)
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IDTIQ and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The sulfonyl group in the compound could potentially be modified to enhance its interaction with viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Properties
The indole moiety is known for its anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or signaling pathways .
Anticancer Potential
Indole derivatives are also explored for their anticancer activities. The unique structure of 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline may interact with cancer cell lines, leading to apoptosis or inhibition of cell proliferation. Research could focus on its potential as a chemotherapeutic agent .
Anti-HIV Effects
Some indole derivatives have been studied for their anti-HIV properties. The compound could be a candidate for further research in this area, particularly in the development of inhibitors that target specific stages of the HIV life cycle .
Antioxidant Activity
The indole scaffold is associated with antioxidant effects, which are crucial in combating oxidative stress in cells. This compound could be analyzed for its ability to scavenge free radicals or enhance the body’s endogenous antioxidant mechanisms .
Antimicrobial Action
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial effects, this compound could be valuable in the fight against resistant bacterial strains. Its application in developing new antibiotics or antiseptics is a promising research avenue .
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects. The compound could be assessed for its potential to modulate insulin secretion or improve insulin sensitivity, offering a new approach to diabetes management .
Neuroprotective Effects
Indole compounds have been implicated in neuroprotection. Studies could explore whether 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline has the ability to protect neuronal cells from damage or death, which is relevant in conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
1-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14(22)20-12-10-16-13-17(8-9-18(16)20)25(23,24)21-11-4-6-15-5-2-3-7-19(15)21/h2-3,5,7-9,13H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJDBMFLQVCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)


![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)
![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5651474.png)
![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)

![N-[(1-methylpiperidin-3-yl)methyl]-6-oxo-N-(2-phenylethyl)-1,6-dihydropyridine-2-carboxamide](/img/structure/B5651500.png)